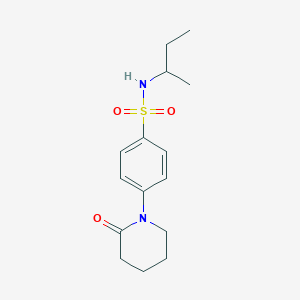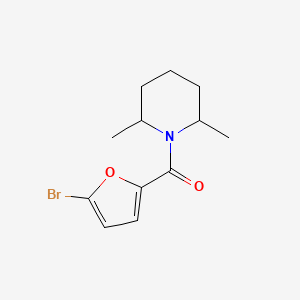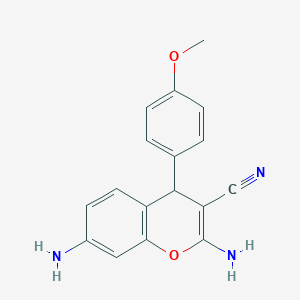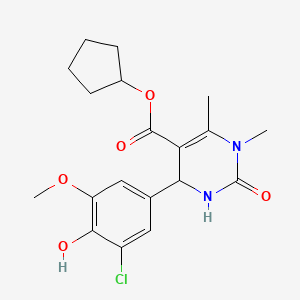![molecular formula C21H26ClNOS B4999667 4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAK-659 and has been found to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of various kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the activation of immune cells, which are involved in the pathogenesis of various diseases. By inhibiting the activity of these kinases, TAK-659 can reduce the activation of immune cells and thereby alleviate the symptoms of these diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-659 is that it has been found to have a high degree of selectivity for its target kinases. This means that it can inhibit the activity of these kinases without affecting other kinases, which can reduce the risk of side effects. One of the limitations of TAK-659 is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are various future directions for the study of TAK-659. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets for the development of new therapies.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with N-(1-isopropyl-2-methylpropyl)benzamide to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNOS/c1-14(2)20(15(3)4)23-21(24)17-7-5-16(6-8-17)13-25-19-11-9-18(22)10-12-19/h5-12,14-15,20H,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLKPBGEFNKIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

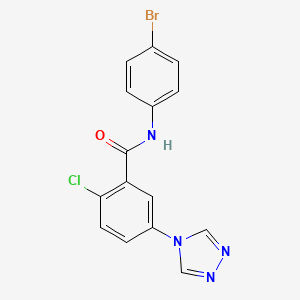
![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)
![4-[4-(2-pyridinyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4999643.png)
![ethyl 5-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4999644.png)

